N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10(16-15(17)12-3-4-12)8-11-2-5-14-13(9-11)6-7-18-14/h2,5,9-10,12H,3-4,6-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMQQXOYDANOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide exhibit significant anticancer properties. The mechanisms often involve the inhibition of specific pathways critical for cancer cell survival.
Table 2: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| DHBF-7-carboxamide | Breast Cancer | 9.45 | PARP-1 Inhibition |
| DHBF-3-one-7-carboxamide | Colon Cancer | 16.2 | PARP-1 Inhibition |
| MDA104 (CB2 Agonist) | Neuropathic Pain Model | Not Applicable | CB2 Receptor Modulation |
Antimicrobial Activity
The compound also shows promising antimicrobial effects, which have been observed in derivatives containing the benzofuran structure. These compounds exhibited significant inhibition against various bacterial strains.
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced cell viability in cancer models | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial properties of related compounds found that derivatives containing the benzofuran structure exhibited significant inhibition against various bacterial strains. This suggests that this compound may also possess similar antimicrobial properties due to its structural characteristics.
Case Study 2: Anticancer Activity
Research on compounds with similar cyclopropane structures indicated their potential as anticancer agents. For instance, derivatives tested in vitro showed promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Rotenone Cyclopropanecarboxamide (Formula 1A)
Structural Features :
- Core : 5,6-dimethoxy-1,1a,2,7b-tetrahydrocyclopropa[c]benzofuran.
- Substituents : Methoxy groups at positions 5 and 6 of the benzofuran ring; a propenyl-2-yl group at position 2.
- Amide Linkage : Cyclopropanecarboxamide attached to an (R)-configured dihydrobenzofuran.
Key Differences :
- The rotenone derivative incorporates additional methoxy groups and a fused cyclopropane-benzofuran system, increasing molecular complexity and lipophilicity compared to the target compound.
- Pharmacological Activity : Demonstrates efficacy against human lung and liver cancer cells, likely due to enhanced cellular penetration from methoxy substituents .
Synthesis : Utilizes Beckmann rearrangement and open-loop rearrangement with oxygen-sulfur ylide, contrasting with the target compound’s likely simpler amidation pathway .
(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(Indol-5-yl)cyclopropanecarboxamide
Structural Features :
- Core : Difluorobenzo[d][1,3]dioxol-5-yl and indol-5-yl moieties.
- Substituents : Fluorine atoms on the benzo-dioxole ring; hydroxyl and methyl groups on the indole side chain.
Key Differences :
- Fluorine atoms improve metabolic stability and bioavailability compared to the target compound’s unsubstituted dihydrobenzofuran.
Synthesis : Involves multi-step intermediates with dihydroxypropyl and fluorinated groups, indicating higher synthetic complexity than the target compound .
USP-Listed Dihydroisobenzofuran Derivatives
Examples :
- 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide
- 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile
Structural Features :
- Core: Dihydroisobenzofuran with dimethylaminopropyl and fluorophenyl substituents.
- Functional Groups : Carboxamide, carbonitrile, or N-oxide groups.
Key Differences :
- The dimethylaminopropyl side chain enhances solubility in polar solvents, contrasting with the target compound’s propan-2-yl linker.
Formoterol-Related Cyclopropanecarboxamides
Examples :
- N-(2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl)acetamide fumarate
Structural Features :
- Core : Polyhydroxyphenyl and methoxyphenylpropan-2-yl groups.
- Functional Groups : Acetamide and formamide linkages.
Key Differences :
- Multiple hydroxyl groups improve water solubility, making these compounds suitable for respiratory applications (e.g., bronchodilators). The target compound’s lack of hydroxyl groups may limit its use in hydrophilic environments .
Structural and Pharmacological Trends
Impact of Substituents on Bioactivity
- Methoxy Groups: Increase lipophilicity and membrane permeability (e.g., rotenone derivative ).
- Fluorine Atoms : Enhance metabolic stability and bioavailability (e.g., difluorobenzo-dioxole derivative ).
- Amine/Acetamide Side Chains : Improve solubility and target engagement (e.g., USP compounds , Formoterol analogs ).
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide is a compound that has garnered interest due to its potential biological activities. This article will explore its biochemical properties, cellular effects, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a cyclopropane ring and a benzofuran moiety, which are known to influence its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The specific targets for this compound are still under investigation, but preliminary studies suggest potential interactions with:
- Enzymes involved in oxidative stress
- Cell signaling pathways such as PI3K/Akt
These interactions may lead to modulation of cell proliferation and apoptosis, particularly in cancer cells.
Antiproliferative Activity
Studies have shown that derivatives of benzofuran compounds can inhibit cancer cell growth. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative effects on various cancer cell lines. A notable study revealed that certain benzofuran derivatives induced apoptosis through caspase-dependent pathways, highlighting their potential as anticancer agents .
Case Study: Analgesic Activity
In a related study focusing on dihydrofuran derivatives, compounds were tested for analgesic activity in rodent models. The findings indicated that these derivatives exhibited significant pain relief comparable to established analgesics like morphine . While not directly testing this compound, the results suggest that similar structures may possess analgesic properties.
Table 1: Summary of Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide?
The synthesis typically involves multi-step reactions, including coupling of benzofuran derivatives with cyclopropanecarbonyl intermediates. Key steps may include:
- Amide bond formation : Reaction of a propan-2-amine derivative with cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .
- Purification : Column chromatography or recrystallization to isolate the product, ensuring >95% purity .
- Intermediate characterization : Use of LC-MS or TLC to monitor reaction progress .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : H and C NMR confirm the presence of the dihydrobenzofuran moiety (e.g., aromatic protons at δ 6.5–7.0 ppm) and cyclopropane carboxamide (e.g., cyclopropane protons at δ 1.0–1.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]) matching the theoretical molecular weight .
- Infrared (IR) spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) confirm the carboxamide group .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Store in airtight, light-resistant containers at −20°C to prevent hydrolysis of the amide bond.
- Use desiccants to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Comparative assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based vs. resazurin viability assays).
- Metabolic stability analysis : Evaluate cytochrome P450 interactions using human liver microsomes to identify metabolite interference .
- Structural analogs : Compare activity of derivatives (e.g., substitution at the cyclopropane or dihydrobenzofuran positions) to pinpoint pharmacophore contributions .
Q. What challenges arise in optimizing reaction conditions for high-yield synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require stringent drying to prevent side reactions .
- Temperature control : Exothermic amide coupling steps necessitate cooling (0–5°C) to minimize byproducts like N-acylurea .
- Catalyst use : Palladium catalysts for Suzuki-Miyaura coupling (if applicable) require inert atmospheres and ligand optimization .
Q. How does the cyclopropane moiety influence the compound’s reactivity and stability?
- Ring strain : The cyclopropane’s angle strain increases electrophilicity, making it prone to nucleophilic attack (e.g., by thiols in biological systems) .
- Metabolic resistance : The rigid structure slows enzymatic degradation compared to linear alkyl chains, enhancing in vivo half-life .
- Crystallography : X-ray diffraction (using SHELX software) reveals bond angles (~60°) and torsional strain, aiding in structure-activity relationship (SAR) modeling .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors) to simulate binding poses.
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds with key residues (e.g., Asp155 in 5-HT) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to guide derivative design .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic vs. spectroscopic data for structural validation?
- Multi-method validation : Cross-reference X-ray diffraction data (e.g., bond lengths from SHELXL refinement) with NMR-derived NOE correlations to resolve stereochemical ambiguities .
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may explain differences between solid-state (X-ray) and solution (NMR) structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
